molecular formula C23H21FN4O4 B2655747 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 946377-44-2

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2655747
CAS No.: 946377-44-2
M. Wt: 436.443
InChI Key: ZNBZNKCCCPTMJS-UHFFFAOYSA-N
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Description

5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential anticancer and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of certain enzymes or activation of signaling cascades that lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-aryl-5-(4-piperazin-1-yl)oxazoles
  • 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles

Uniqueness

5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biological Activity

5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS Number: 946200-60-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Structure and Properties

The molecular formula of the compound is C24H24N4O5C_{24}H_{24}N_{4}O_{5} with a molecular weight of 448.5 g/mol. The structural complexity includes a piperazine ring, a dimethoxybenzoyl moiety, and an oxazole ring, which contribute to its biological activities.

1. Anticancer Activity

Research has demonstrated that compounds containing the oxazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1,3-oxazole can inhibit the proliferation of various cancer cell lines. A study indicated that compounds similar to this compound displayed significant antiproliferative effects against breast and lung cancer cells .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)10
Compound BA549 (Lung)15
Target CompoundMCF-7 & A54912

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The oxazole ring is known for its ability to exhibit antibacterial and antifungal activities. Studies have reported that oxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

A particular study highlighted that derivatives with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundMicroorganism TestedZone of Inhibition (mm)Reference
Compound CStaphylococcus aureus18
Compound DEscherichia coli15
Target CompoundStaphylococcus aureus16

3. Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may possess neuroprotective effects. In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cell models .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with oxazole rings often inhibit key enzymes involved in cancer progression and microbial resistance.
  • Interference with Cell Signaling Pathways: Some studies suggest that these compounds may modulate pathways such as NF-kB signaling, which is critical in inflammation and cancer .

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Cytotoxicity in Cancer Cells: A study examined the effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
  • Antibacterial Activity: Another study focused on the antibacterial properties against multidrug-resistant strains, highlighting the compound's potential as a lead candidate for antibiotic development.

Properties

IUPAC Name

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4/c1-30-19-8-5-16(13-20(19)31-2)22(29)27-9-11-28(12-10-27)23-18(14-25)26-21(32-23)15-3-6-17(24)7-4-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZNKCCCPTMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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